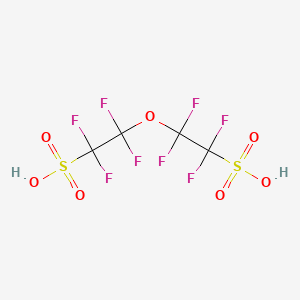![molecular formula C23H24O2 B14311986 1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene CAS No. 114262-85-0](/img/structure/B14311986.png)
1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene is an organic compound characterized by its unique structure, which includes a central propane chain substituted with phenyl groups and linked through oxymethylene bridges to benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene typically involves the following steps:
Starting Materials: Benzyl chloride and phenylpropane derivatives are commonly used as starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxymethylene bridges.
Solvent: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Temperature: The reaction is typically conducted at elevated temperatures (around 60-80°C) to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium or nickel may be employed to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the oxymethylene bridges to methylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1,1’-[(3-Phenylpropane-1,1-diyl)methylene]dibenzene.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism by which 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxymethylene bridges and phenyl groups allow for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic outcomes.
類似化合物との比較
Similar Compounds
- 1,1’-[(3-Methylpropane-1,1-diyl)bis(oxymethylene)]dibenzene
- 1,1’-[(3-Phenylpropane-1,1-diyl)methylene]dibenzene
- 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]diethylbenzene
Uniqueness
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of oxymethylene bridges enhances its reactivity and potential for functionalization compared to similar compounds.
特性
CAS番号 |
114262-85-0 |
|---|---|
分子式 |
C23H24O2 |
分子量 |
332.4 g/mol |
IUPAC名 |
3,3-bis(phenylmethoxy)propylbenzene |
InChI |
InChI=1S/C23H24O2/c1-4-10-20(11-5-1)16-17-23(24-18-21-12-6-2-7-13-21)25-19-22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
InChIキー |
BJYDJZICVZJUAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)




![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)

![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)





